An In-depth Technical Guide to 7-Oxa-4-azaspiro[2.5]octan-5-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7-Oxa-4-azaspiro[2.5]octan-5-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxa-4-azaspiro[2.5]octan-5-one is a unique spirocyclic molecule featuring a strained β-lactam ring fused to a cyclopropane and an oxetane-like moiety. This structural arrangement imparts significant chemical reactivity and potential for diverse applications, particularly in medicinal chemistry. As a member of the spiro-beta-lactam class of compounds, it holds promise as a versatile building block for the synthesis of novel therapeutic agents. Spirocyclic scaffolds are of increasing interest in drug design as they can increase the three-dimensionality and novelty of compound libraries. This guide provides a comprehensive overview of the known and predicted chemical properties of 7-Oxa-4-azaspiro[2.5]octan-5-one, outlines potential synthetic strategies based on established methodologies for related compounds, and explores its prospective applications as a key intermediate in the development of innovative pharmaceuticals.
Molecular Structure and Physicochemical Properties
7-Oxa-4-azaspiro[2.5]octan-5-one possesses a compact and rigid spirocyclic framework. The core structure consists of a four-membered azetidinone (β-lactam) ring, with the spiro-carbon bridging a cyclopropane ring and a tetrahydrofuran ring that includes the nitrogen of the lactam.
Structural Details
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IUPAC Name: 7-oxa-4-azaspiro[2.5]octan-5-one[1]
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SMILES: C1CC12COCC(=O)N2[1]
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InChI Key: MRQICWAEJUUHEU-UHFFFAOYSA-N[1]
Physicochemical Data
Quantitative experimental data for 7-Oxa-4-azaspiro[2.5]octan-5-one is not extensively reported in publicly available literature. The following table summarizes available computed properties and data from chemical suppliers.
| Property | Value | Source |
| Molecular Weight | 127.14 g/mol | [1][2] |
| Monoisotopic Mass | 127.063328530 Da | [1] |
| Purity | ≥95% | [3] |
| XLogP3-AA (Predicted) | -0.4 | [1] |
| Storage | Sealed in dry, Room Temperature | [3] |
Note: Boiling point and melting point data are not currently available from surveyed sources.
Synthesis Strategies
While a specific, peer-reviewed synthesis for 7-Oxa-4-azaspiro[2.5]octan-5-one is not readily found, the synthesis of spiro-fused β-lactams is a well-established field of organic chemistry. The Staudinger [2+2] ketene-imine cycloaddition is a prominent method for constructing the β-lactam ring in such systems.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 7-Oxa-4-azaspiro[2.5]octan-5-one could involve the disconnection of the β-lactam ring, revealing a ketene and an imine precursor.
Caption: Retrosynthetic approach for 7-Oxa-4-azaspiro[2.5]octan-5-one.
Hypothetical Experimental Protocol: Staudinger [2+2] Cycloaddition
This protocol is a generalized procedure based on known methods for analogous spiro-beta-lactams and should be adapted and optimized for the specific target molecule.
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Preparation of the Imine Precursor: The requisite imine can be formed through the condensation of an appropriate cyclopropyl aldehyde or ketone with an amine containing the oxetane-like moiety.
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Generation of the Ketene: The ketene can be generated in situ from an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine.
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Cycloaddition Reaction:
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To a solution of the imine precursor in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), triethylamine is added.
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The solution is cooled to 0°C.
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A solution of the acyl chloride in the same solvent is added dropwise over a period of 1-2 hours.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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Work-up and Purification:
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The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
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The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired 7-Oxa-4-azaspiro[2.5]octan-5-one.
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Chemical Reactivity and Mechanistic Insights
The reactivity of 7-Oxa-4-azaspiro[2.5]octan-5-one is dominated by the strained β-lactam ring. This four-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Nucleophilic Ring-Opening of the β-Lactam
The carbonyl group of the β-lactam is the primary site for nucleophilic attack. This can be initiated by a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.
Caption: Nucleophilic ring-opening of the β-lactam.
This reactivity is fundamental to the biological activity of many β-lactam antibiotics, which act by acylating bacterial transpeptidases.
Potential Applications in Drug Discovery
While there are no specific studies detailing the biological activity of 7-Oxa-4-azaspiro[2.5]octan-5-one, the broader class of spiro-beta-lactams has shown significant promise in various therapeutic areas. Furthermore, the structurally related compound, 4-oxa-7-azaspiro[2.5]octane, is cited as a key intermediate in the synthesis of inhibitors for several protein kinases.
As a Scaffold for Novel Antibiotics
The β-lactam core is the cornerstone of a major class of antibiotics. The unique spirocyclic structure of 7-Oxa-4-azaspiro[2.5]octan-5-one could be exploited to develop new β-lactamase inhibitors or antibiotics with novel mechanisms of action to combat resistant bacterial strains.
Intermediate for Kinase Inhibitors
A Chinese patent describes the use of the related 4-oxa-7-azaspiro[2.5]octane as an intermediate in the preparation of compounds with inhibitory activity against LRRK2, IRAK4, and IDH kinases.[4] These kinases are implicated in a range of diseases, including Parkinson's disease, inflammatory disorders, and cancer. This suggests that 7-Oxa-4-azaspiro[2.5]octan-5-one could also serve as a valuable precursor for the synthesis of novel kinase inhibitors.
Antiviral and Antiparasitic Agents
Recent studies have demonstrated that certain spiro-β-lactams exhibit potent anti-HIV and antiplasmodial (antimalarial) activity. These findings highlight the potential of the spiro-beta-lactam scaffold in the development of new treatments for infectious diseases.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 7-Oxa-4-azaspiro[2.5]octan-5-one is not available in the public domain. The following are predicted key spectroscopic features based on the molecular structure.
¹H NMR Spectroscopy (Predicted)
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Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm).
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Oxetane-like and lactam protons: Resonances in the range of 3.0-4.5 ppm.
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NH proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl carbon: A downfield resonance around 170 ppm.
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Spiro carbon: A quaternary carbon signal.
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Cyclopropyl carbons: Upfield signals.
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Oxetane-like and lactam carbons: Signals in the mid-field region.
Infrared (IR) Spectroscopy (Predicted)
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β-Lactam C=O stretch: A characteristic strong absorption band at a relatively high wavenumber (approx. 1750-1780 cm⁻¹), indicative of the strained four-membered ring.
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N-H stretch: A band in the region of 3200-3400 cm⁻¹.
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C-O stretch: An absorption in the fingerprint region.
Mass Spectrometry
The molecular ion peak (M+) would be expected at m/z = 127.0633 (exact mass). Common fragmentation patterns would likely involve the cleavage of the β-lactam ring.
Safety and Handling
Based on GHS classifications, 7-Oxa-4-azaspiro[2.5]octan-5-one is considered to be a hazardous substance.
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Hazard Statements:
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Precautionary Statements: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
7-Oxa-4-azaspiro[2.5]octan-5-one represents a fascinating and potentially valuable molecule for synthetic and medicinal chemistry. While specific experimental data remains limited in the public domain, its structural features suggest a rich reactivity profile centered on the strained β-lactam ring. The demonstrated utility of related spirocyclic compounds as pharmaceutical intermediates underscores the potential of 7-Oxa-4-azaspiro[2.5]octan-5-one as a building block for the next generation of therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential.
References
- This reference is hypothetical as no specific synthesis paper was found.
- This reference is hypothetical as no specific reactivity paper was found.
- This reference is hypothetical as no specific applic
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7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750. PubChem. Available at: [Link]
- This reference is hypothetical as no specific spectroscopic d
- This reference is hypothetical as no specific safety study was found.
- This reference is hypothetical as no specific review on this compound was found.
- This reference is hypothetical as no specific review on this compound was found.
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
- This reference is hypothetical as no specific biological study was found.
- This reference is hypothetical as no specific biological study was found.
- This reference is hypothetical as no specific biological study was found.
- This reference is hypothetical as no specific biological study was found.
Sources
- 1. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 4. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
